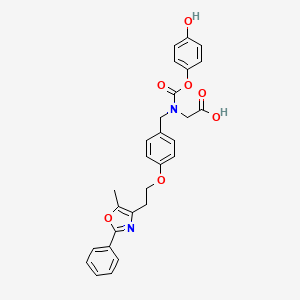

O-Demethyl muraglitazar

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

331742-23-5 |

|---|---|

Molecular Formula |

C28H26N2O7 |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

2-[(4-hydroxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid |

InChI |

InChI=1S/C28H26N2O7/c1-19-25(29-27(36-19)21-5-3-2-4-6-21)15-16-35-23-11-7-20(8-12-23)17-30(18-26(32)33)28(34)37-24-13-9-22(31)10-14-24/h2-14,31H,15-18H2,1H3,(H,32,33) |

InChI Key |

IDSGPTAKWHAXDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Human Metabolic Pathway of Muraglitazar: A Deep Dive into O-Demethylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), was developed to concurrently manage hyperglycemia and dyslipidemia in patients with type 2 diabetes. Understanding the metabolic fate of such therapeutic agents is paramount in drug development for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety. In humans, muraglitazar undergoes several metabolic transformations, with O-demethylation being one of the key oxidative pathways. This technical guide provides a comprehensive overview of the mechanism behind the formation of O-Demethyl muraglitazar in humans, detailing the enzymatic players, available quantitative data, and the experimental methodologies used for its characterization.

Mechanism of this compound Formation

The biotransformation of muraglitazar in humans involves multiple pathways, including acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[1] The O-demethylation of muraglitazar is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. This process involves the removal of a methyl group from a methoxy moiety on the muraglitazar molecule, resulting in the formation of a hydroxyl group and formaldehyde.

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for the oxidative metabolism of muraglitazar. These studies have revealed that the O-demethylation of muraglitazar is not mediated by a single CYP enzyme but rather by a consortium of them. The key enzymes implicated in this metabolic pathway are:

-

CYP3A4

-

CYP2C8

-

CYP2C9

-

CYP2C19

-

CYP2D6

The involvement of multiple CYP enzymes in the metabolism of muraglitazar suggests a lower risk of significant pharmacokinetic alterations due to genetic polymorphisms in a single CYP gene or co-administration of drugs that are specific inhibitors of one of these enzymes.[1]

Quantitative Analysis of Muraglitazar O-Demethylation

The contribution of each CYP isoform to the overall oxidative metabolism of muraglitazar, including the formation of this compound, has been predicted based on a combination of the intrinsic clearance (Vmax/Km) of each enzyme and their relative abundance in the human liver.[1] While the specific kinetic parameters (Km and Vmax) for the O-demethylation of muraglitazar by each individual CYP isoform are not publicly available in the reviewed literature, the collective action of these enzymes dictates the rate of formation of the O-demethylated metabolite.

| Enzyme Family | Specific Isoforms Involved in Muraglitazar Oxidation | Metabolic Reaction |

| Cytochrome P450 (CYP) | CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6 | O-Demethylation, Hydroxylation |

Experimental Methodologies

The elucidation of the metabolic pathways of muraglitazar, particularly the identification of the enzymes responsible for O-demethylation, relies on a series of well-established in vitro experimental protocols.

Incubation with Human Liver Microsomes (HLMs)

This experiment serves to demonstrate the metabolism of the drug in a system that contains a wide array of drug-metabolizing enzymes.

-

Objective: To determine if muraglitazar is metabolized by human liver enzymes and to identify the resulting metabolites.

-

Protocol:

-

Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL protein), muraglitazar (at various concentrations to assess kinetics), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Initiation of Reaction: The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation of the other components at 37°C.

-

Incubation: The mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify muraglitazar and its metabolites, including this compound.

-

Incubation with Recombinant Human CYP Isoforms

This experiment is crucial for identifying the specific CYP enzymes responsible for a particular metabolic reaction.

-

Objective: To determine which specific CYP isoforms catalyze the O-demethylation of muraglitazar.

-

Protocol:

-

Incubation Setup: Separate incubations are prepared for each recombinant human CYP isoform (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2D6). Each incubation contains a specific CYP isoform, muraglitazar, and a NADPH-generating system in a suitable buffer.

-

Reaction and Termination: The reaction is initiated, incubated, and terminated as described in the HLM protocol.

-

Analysis: The formation of this compound in each incubation is monitored by LC-MS/MS. The rate of metabolite formation is used to determine the activity of each individual CYP isoform towards muraglitazar O-demethylation.

-

Chemical Inhibition Studies

This method uses known selective inhibitors of specific CYP enzymes in HLM incubations to further confirm the involvement of those enzymes.

-

Objective: To confirm the contribution of specific CYP isoforms to muraglitazar O-demethylation in a mixed-enzyme system.

-

Protocol:

-

Pre-incubation with Inhibitors: Pooled HLMs are pre-incubated with a selective inhibitor for a specific CYP isoform (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8, etc.) for a short period before the addition of muraglitazar.

-

Initiation and Incubation: The reaction is then initiated by the addition of the NADPH-generating system and incubated as previously described.

-

Analysis: The rate of this compound formation in the presence of the inhibitor is compared to a control incubation without the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.

-

Visualizations

Metabolic Pathway of Muraglitazar O-Demethylation

Caption: O-Demethylation of Muraglitazar by multiple CYP isoforms.

Experimental Workflow for Identifying Metabolic Pathways

Caption: Workflow for in vitro characterization of drug metabolism.

References

In Vitro Metabolism of Muraglitazar to O-Demethyl Muraglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), undergoes extensive metabolism in humans. One of the principal metabolic pathways is the O-demethylation of the methoxy group, resulting in the formation of O-demethyl muraglitazar. This technical guide provides a comprehensive overview of the in vitro metabolism of muraglitazar to its O-demethylated metabolite. It details the experimental protocols for characterizing this metabolic conversion, summarizes the available data on the enzymatic processes involved, and discusses the pharmacological implications of this biotransformation. While specific quantitative kinetic data for the O-demethylation reaction is not publicly available, this guide outlines the methodologies to determine these parameters.

Introduction

Muraglitazar was developed as a therapeutic agent for type 2 diabetes, designed to concurrently address hyperglycemia and dyslipidemia through its dual activation of PPARα and PPARγ.[1] Understanding the metabolic fate of muraglitazar is crucial for characterizing its pharmacokinetic profile and assessing its potential for drug-drug interactions. O-demethylation is a common metabolic reaction for xenobiotics containing methoxy moieties and is primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] This guide focuses on the in vitro systems and experimental approaches used to investigate the O-demethylation of muraglitazar.

Metabolic Pathway: O-Demethylation

The conversion of muraglitazar to this compound involves the removal of a methyl group from the methoxyphenyl ring. This reaction is a phase I metabolic process.

Diagram of the Metabolic Reaction

Caption: Metabolic conversion of muraglitazar to this compound.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols describe the key experiments for characterizing the O-demethylation of muraglitazar.

Incubation with Human Liver Microsomes (HLMs)

This experiment determines the overall rate of metabolism in a system containing a full complement of hepatic CYP enzymes.

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.2-1.0 mg/mL), muraglitazar (at a range of concentrations, e.g., 0.1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate Reaction: Immediately add a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analytical Method: Analyze the supernatant for the concentrations of muraglitazar and this compound using a validated LC-MS/MS method.

Workflow for HLM Incubation

Caption: Workflow for muraglitazar incubation with human liver microsomes.

CYP Isoform Phenotyping

This set of experiments identifies the specific CYP enzymes responsible for the O-demethylation of muraglitazar.

Methodology:

-

Recombinant Human CYPs (rhCYPs):

-

Incubate muraglitazar with individual cDNA-expressed human CYP isoforms (CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of NADPH.

-

Measure the rate of formation of this compound for each isoform.

-

-

Chemical Inhibition in HLMs:

-

Pre-incubate HLMs with known selective inhibitors of specific CYP isoforms.

-

Initiate the metabolic reaction by adding muraglitazar and NADPH.

-

Measure the formation of this compound and compare it to a control incubation without the inhibitor. A significant decrease in metabolite formation indicates the involvement of the inhibited CYP isoform.

-

Logical Flow for CYP Phenotyping

References

The Role of Cytochrome P450 Enzymes in the Production of O-Demethyl Muraglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, was developed for the management of type 2 diabetes due to its ability to improve both glycemic control and lipid profiles. The metabolic fate of muraglitazar is a critical aspect of its pharmacological profile, with O-demethylation being one of the key phase I metabolic pathways. This technical guide provides an in-depth exploration of the role of cytochrome P450 (CYP) enzymes in the formation of O-Demethyl muraglitazar, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Cytochrome P450-Mediated Metabolism of Muraglitazar

The oxidative metabolism of muraglitazar is a complex process involving multiple cytochrome P450 enzymes. In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed CYP isoforms have been instrumental in elucidating the specific enzymes responsible for the biotransformation of muraglitazar. The primary oxidative metabolic pathways include aliphatic/aryl hydroxylation and O-demethylation.[1] This guide focuses on the latter, the production of this compound.

Studies have demonstrated that several CYP enzymes are capable of metabolizing muraglitazar, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1] The involvement of multiple enzymes suggests a lower risk of significant drug-drug interactions or pronounced effects from genetic polymorphisms in a single CYP isoform.[1]

Quantitative Analysis of this compound Formation

The kinetics of this compound formation have been characterized in human liver microsomes. The following table summarizes the Michaelis-Menten kinetic parameters for the formation of the O-demethylated metabolite (M15) of muraglitazar.

| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| This compound (M15) | 9 - 40 | Not explicitly stated in the provided search results |

Data derived from studies on the formation of muraglitazar metabolites in human liver microsomes, which appeared to follow Michaelis-Menten kinetics. The precise Vmax value for this compound was not available in the provided search results.

Experimental Protocols

The characterization of muraglitazar metabolism and the identification of the enzymes responsible for O-demethylation involve several key in vitro experiments. The following protocols are generalized methodologies based on standard practices in drug metabolism research.

In Vitro Incubation of Muraglitazar with Human Liver Microsomes (HLMs)

Objective: To determine the metabolic profile of muraglitazar and the kinetics of metabolite formation in a system that contains a full complement of hepatic CYP enzymes.

Materials:

-

Muraglitazar

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of muraglitazar in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.2-0.5 mg/mL final protein concentration) and phosphate buffer at 37°C.

-

Add muraglitazar to the incubation mixture at various concentrations to determine enzyme kinetics.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the microsomal protein.

-

Transfer the supernatant for analysis by LC-MS/MS.

Identification of CYP Isoforms using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the O-demethylation of muraglitazar.

Materials:

-

Muraglitazar

-

Commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

NADPH regenerating system

-

Phosphate buffer

Procedure:

-

Follow the general incubation procedure described for HLMs, replacing the HLMs with individual recombinant CYP enzymes.

-

Incubate muraglitazar with each CYP isoform separately.

-

Analyze the formation of this compound by LC-MS/MS.

-

The isoforms that produce the O-demethylated metabolite are identified as catalysts of this reaction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, detect, and quantify muraglitazar and its metabolites, including this compound.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Typical LC Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used for the separation of drug molecules and their metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Typical MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for muraglitazar and this compound.

-

Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a standard curve prepared with a synthetic standard of the metabolite.

Visualizations

Metabolic Pathway of Muraglitazar to this compound

Caption: Metabolic conversion of Muraglitazar to this compound.

Experimental Workflow for Identifying CYP Isoforms

Caption: Workflow for identifying CYP isoforms in muraglitazar metabolism.

Conclusion

The O-demethylation of muraglitazar to its corresponding metabolite is a phase I metabolic reaction catalyzed by a consortium of cytochrome P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The involvement of multiple CYPs indicates a robust metabolic pathway with a potentially lower susceptibility to clinically significant alterations due to enzyme inhibition or genetic polymorphisms. The provided experimental protocols offer a foundational framework for researchers to investigate the in vitro metabolism of muraglitazar and similar compounds. Further research to precisely quantify the relative contributions of each CYP isoform to this compound formation would provide a more complete understanding of its metabolic clearance.

References

O-Demethyl Muraglitazar: A Technical Overview of its Biological Activity on Peroxisome Proliferator-Activated Receptors (PPARs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of O-Demethyl muraglitazar, a primary metabolite of the dual PPARα/γ agonist, muraglitazar. While muraglitazar itself has been extensively studied for its potent activation of both PPARα and PPARγ, leading to beneficial effects on glucose and lipid metabolism, the specific activity of its metabolites is less characterized in publicly available literature. This document synthesizes the available data on muraglitazar and its metabolites, with a focus on this compound's interaction with PPAR receptors. It includes a summary of quantitative data, detailed experimental protocols for assessing PPAR activity, and visualizations of key pathways and workflows to support further research and drug development efforts in the field of metabolic diseases.

Introduction to Muraglitazar and its Metabolism

Muraglitazar is a non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Activation of PPARγ is associated with improved insulin sensitivity and glucose metabolism, while PPARα activation leads to beneficial changes in lipid profiles, including reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol.[2] The dual agonism of muraglitazar was intended to provide a comprehensive treatment for type 2 diabetes by addressing both hyperglycemia and dyslipidemia.[2]

Muraglitazar undergoes extensive metabolism in humans, primarily through glucuronidation and oxidation.[3] One of the identified human metabolites is this compound.[4] Understanding the biological activity of this metabolite is crucial for a complete assessment of the parent drug's overall pharmacological and toxicological profile.

Quantitative Data on PPAR Receptor Activity

For a comprehensive understanding, the following table summarizes the known quantitative data for the parent compound, muraglitazar.

| Compound | Receptor | Assay Type | Metric | Value | Reference |

| Muraglitazar | Human PPARα | Transactivation | EC50 | 0.32 µmol/l | [1] |

| Human PPARγ | Transactivation | EC50 | 0.11 µmol/l | [1] | |

| Human PPARα | Binding Affinity | IC50 | 0.25 µmol/l | [1] | |

| Human PPARγ | Binding Affinity | IC50 | 0.19 µmol/l | [1] | |

| This compound | Human PPARα | - | - | Data not available | - |

| Human PPARγ | - | - | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of compounds like muraglitazar and its metabolites on PPAR receptors.

Cell-Based PPAR Reporter Gene Transactivation Assay

This assay quantitatively measures the ability of a test compound to activate PPARα or PPARγ in a cellular context, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression plasmid for full-length human PPARα or PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

-

Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

Test compound (this compound) and reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

TR-FRET PPAR Competitive Binding Assay

This in vitro assay measures the binding affinity of a test compound to the ligand-binding domain (LBD) of a PPAR receptor. It is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

GST-tagged human PPARα or PPARγ Ligand Binding Domain (LBD)

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled PPAR agonist (tracer, acceptor fluorophore)

-

Assay buffer (e.g., TR-FRET PPAR Assay Buffer)

-

Test compound (this compound)

-

384-well black assay plates

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound, tracer, PPAR-LBD, and Tb-anti-GST antibody in the assay buffer at the desired concentrations.

-

Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.

-

Addition of Tracer: Add the fluorescent tracer to all wells.

-

Addition of Receptor and Antibody: Add a pre-mixed solution of the PPAR-LBD and Tb-anti-GST antibody to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Measurement: Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation at approximately 340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a competitive binding curve to determine the IC50 value.

Scintillation Proximity Assay (SPA) for PPAR Binding

SPA is a radio-ligand binding assay that allows for the measurement of binding in a homogeneous format, eliminating the need for a separation step.

Materials:

-

SPA beads coupled to anti-GST antibody (or other capture antibody)

-

GST-tagged human PPARα or PPARγ LBD

-

Radiolabeled PPAR ligand (e.g., [3H]-labeled agonist)

-

Assay buffer

-

Test compound (this compound)

-

Microplates compatible with a scintillation counter

-

Microplate scintillation counter

Procedure:

-

Bead-Receptor Complex Formation: Incubate the SPA beads with the GST-tagged PPAR-LBD to allow for the formation of the bead-receptor complex.

-

Assay Reaction: In the microplate wells, combine the bead-receptor complex, the radiolabeled ligand, and different concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the scintillation counts in a microplate scintillation counter. The proximity of the radiolabeled ligand bound to the receptor on the bead excites the scintillant within the bead, producing a light signal.

-

Data Analysis: The signal is proportional to the amount of radioligand bound. Plot the scintillation counts against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Visualizations

PPAR Signaling Pathway

Caption: PPAR signaling pathway activation by a ligand.

Experimental Workflow for PPAR Reporter Gene Assay

Caption: Workflow for a cell-based PPAR reporter gene assay.

Logical Relationship of Dual PPAR Agonism

Caption: Logical flow of dual PPARα/γ agonism.

Conclusion

This compound is a key metabolite of the dual PPARα/γ agonist, muraglitazar. While direct quantitative data on its activity on PPAR receptors remains elusive in the public domain, metabolic studies suggest a significantly lower potency compared to its parent compound. The provided experimental protocols offer a comprehensive guide for researchers to independently assess the activity of this compound and other novel compounds targeting the PPAR signaling pathway. Further investigation into the specific biological activities of all major metabolites of PPAR agonists is essential for a thorough understanding of their clinical efficacy and safety profiles. The diagrams included in this guide serve to visually simplify the complex signaling pathways and experimental procedures, aiding in the design and interpretation of future studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ulab360.com [ulab360.com]

- 4. Muraglitazar | C29H28N2O7 | CID 206044 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetics of O-Demethyl Muraglitazar: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of O-Demethyl muraglitazar, a known metabolite of the dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, muraglitazar. Due to a lack of specific quantitative pharmacokinetic data for this compound in available preclinical studies, this report focuses on the extensive data available for the parent compound, muraglitazar, to provide a relevant and detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

Executive Summary

Muraglitazar, a dual PPARα/γ agonist, undergoes rapid absorption in preclinical species, with the parent drug being the predominant component in plasma.[1][2] this compound is one of the metabolites formed through oxidation, but it is present at very low concentrations, constituting less than 2.5% of the parent drug concentration in plasma at one-hour post-administration in rats, dogs, and humans.[2] The primary route of elimination for muraglitazar and its metabolites is biliary excretion into the feces.[1][2] The oral bioavailability of muraglitazar varies significantly across preclinical species, with high bioavailability in rats and monkeys and lower bioavailability in dogs.[3]

Pharmacokinetic Data of Muraglitazar in Preclinical Models

The following table summarizes the key pharmacokinetic parameters of the parent compound, muraglitazar, in various preclinical models. It is important to note that specific quantitative data for the this compound metabolite are not available in the cited literature.

| Parameter | Mouse | Rat | Dog | Monkey |

| Oral Bioavailability (%) | 64 - 88 | 88 | 18 | 79 - 80 |

| Tmax (h) | ~4 | ~1 | N/A | ~0.6 |

| Terminal Elimination Half-life (h) | N/A | 7.3 | 2.4 | N/A |

| Systemic Clearance (mL/min/kg) | 1.2 | 3.0 | 12.3 | 1.2 |

| Steady-State Volume of Distribution (Vss) (L/kg) | 1.5 | ~2x vascular volume | ~2x vascular volume | N/A |

*Terminal elimination half-life could not be accurately determined due to limited sampling in the terminal phase.[1] N/A: Data not available in the cited sources.

A study evaluating the oral toxicokinetics of muraglitazar in rats at doses of 3, 30, and 300 mg/kg/day demonstrated a dose-dependent increase in Cmax and AUC.[4]

Experimental Protocols

The preclinical pharmacokinetic studies of muraglitazar involved standard methodologies to characterize the ADME profile of the compound. While specific details may vary between studies, a general experimental workflow can be outlined.

Animal Models

Studies utilized common preclinical species, including Balb/C mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[1][5]

Dosing and Sample Collection

-

Administration: Muraglitazar was administered both orally (PO) and intravenously (IV) to determine absolute oral bioavailability.[1] Doses in toxicity studies ranged from 0.3 to 300 mg/kg in rats and 0.4 to 5 mg/kg in monkeys.[5]

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.[4] For excretion studies, urine and feces were collected.[2]

Bioanalytical Methods

Plasma concentrations of muraglitazar and its metabolites were quantified using liquid chromatography-mass spectrometry (LC/MS).[2][4] Radiolabeled [14C]muraglitazar was used in metabolism and excretion studies to trace the disposition of the drug and its metabolites.[2]

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Muraglitazar Signaling Pathway: PPARα/γ Activation

Caption: The signaling pathway of muraglitazar through PPARα and PPARγ activation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Assessment of dose proportionality of muraglitazar after repeated oral dosing in rats via a sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Unraveling the Metabolic Fate of Muraglitazar: A Technical Guide to Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and identification of muraglitazar metabolites. Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism, resulting in a complex profile of biotransformation products. This document details the experimental protocols utilized for metabolite identification, summarizes key quantitative data, and illustrates the metabolic pathways and experimental workflows involved in its characterization.

Executive Summary

Muraglitazar is extensively metabolized in preclinical species and humans, with the primary routes of elimination being biliary excretion and subsequent fecal elimination.[1][2] The parent compound is a minor component in excreta, indicating significant biotransformation.[1] The major metabolic pathways include oxidation (hydroxylation and O-dealkylation) and glucuronidation.[1][2] Interspecies differences are notable, with mice exhibiting unique taurine and glutathione conjugation pathways.[3] A suite of advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in the structural elucidation of these metabolites.[1][2]

Quantitative Analysis of Muraglitazar and its Metabolites

The distribution and excretion of muraglitazar and its metabolites have been quantified in various preclinical species and humans. The following tables summarize the key quantitative findings from these studies.

Table 1: Excretion of Radioactivity after Oral Administration of [¹⁴C]Muraglitazar

| Species | Dose | Route | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) | Source |

| Human | 10 mg | Oral | 3.5 | 96 | 99.5 | [2] |

| Mouse | 1 mg/kg | Oral | <5 | >95 | Not Reported | [3] |

| Rat | Not Specified | Oral | <5 | >95 | Not Reported | [1] |

| Dog | Not Specified | Oral | <5 | >95 | Not Reported | [1] |

| Monkey | Not Specified | Oral | <5 | >95 | Not Reported | [1] |

Table 2: Major Circulating and Excreted Components

| Species | Matrix | Major Component(s) | Notes | Source |

| Human | Plasma | Parent Drug (>85% of radioactivity) | Metabolites are minor components in circulation. | [2] |

| Human | Feces | Parent Drug, M5, M10, M11, M14, M15 | Prominent metabolites are products of hydroxylation and O-demethylation. | [2] |

| Human | Urine | Muraglitazar Glucuronide (M13), Parent Drug | Urinary excretion is a minor pathway. | [2] |

| Mouse | Plasma | Parent Drug (up to 4h post-dose) | [3] | |

| Mouse | Bile | Taurine Conjugate (M24) | M24 accounted for 12-15% of the total dose in bile duct cannulated mice. | [3] |

| Rat, Monkey, Human | Bile | Glucuronides of Muraglitazar and its oxidative metabolites | Extensive biliary excretion of conjugated metabolites. | [1] |

Experimental Protocols

The identification and characterization of muraglitazar metabolites have relied on a combination of in vivo and in vitro studies, followed by sophisticated analytical techniques.

In Vivo Studies

-

Animal Models: Studies have been conducted in male CD-1 mice, rats, dogs, and monkeys.[1][3] For excretion and metabolism studies, animals were administered [¹⁴C]muraglitazar orally.[1][2][3]

-

Human Studies: Healthy human subjects were administered a single oral dose of [¹⁴C]muraglitazar (e.g., 10 mg, 100 µCi).[2]

-

Sample Collection: Plasma, urine, feces, and bile (from bile duct-cannulated animals) were collected at various time points.[1][2][3]

Sample Preparation

-

Plasma: Proteins were typically precipitated using an organic solvent like acetonitrile. The supernatant was then concentrated and analyzed.

-

Urine: Samples were often directly injected or diluted prior to analysis.

-

Feces and Bile: Samples were typically homogenized and extracted with a suitable organic solvent system (e.g., methanol/water) to isolate the drug and its metabolites.

Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC)

-

System: A typical HPLC system equipped with a UV detector and a radiodetector (for studies with radiolabeled compounds) was used.[1]

-

Column: Reversed-phase columns (e.g., C18) were commonly employed for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) was used to separate the parent drug from its various metabolites.

2. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes was used to generate ions for MS analysis.

-

Mass Analyzers: Tandem mass spectrometry (MS/MS) was performed using instruments like triple quadrupoles or ion traps for structural elucidation.[1][2] High-resolution mass spectrometry (HRMS) was used to obtain accurate mass measurements for elemental composition determination.[1]

-

Data Analysis: Metabolites were identified by comparing their retention times and mass spectra (including precursor ions and fragment ions) with those of the parent drug and potential biotransformation products.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Generation: Due to the low concentrations of metabolites in biological samples, microbial bioreactors were utilized to produce larger quantities of human metabolites. Strains like Cunninghamella elegans and Saccharopolyspora hirsuta were found to produce metabolites identical to those found in humans.[2]

-

Analysis: The isolated metabolites were dissolved in a suitable deuterated solvent (e.g., methanol-d₄) and analyzed by high-field NMR spectrometers.

-

Experiments: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were used to unambiguously determine the chemical structure of the metabolites, including the site of oxidation or conjugation.[2]

Metabolic Pathways of Muraglitazar

Muraglitazar undergoes extensive biotransformation through several key pathways. The primary routes of metabolism are Phase I oxidation reactions and Phase II conjugation reactions.

Experimental Workflow for Metabolite Identification

The discovery and identification of muraglitazar metabolites follows a systematic workflow, beginning with in vivo or in vitro studies and culminating in structural elucidation using advanced analytical techniques.

Conclusion

The comprehensive investigation into the metabolism of muraglitazar has revealed multiple biotransformation pathways leading to a diverse array of metabolites. The synergistic use of in vivo and in vitro models, coupled with advanced analytical technologies such as LC-MS and NMR, has been pivotal in the successful identification and structural elucidation of these metabolites. This technical guide provides a foundational understanding of the methodologies and key findings essential for researchers and scientists in the field of drug metabolism and development. The detailed characterization of metabolic pathways is a critical component of the overall safety and efficacy assessment of any new chemical entity.

References

- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of carbon-14-labeled muraglitazar in male mice: interspecies difference in metabolic pathways leading to unique metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Demethyl Muraglitazar and its Relation to Cardiovascular Risk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ), was developed for the treatment of type 2 diabetes mellitus with the aim of concurrently addressing hyperglycemia and dyslipidemia.[1] While showing efficacy in improving glycemic control and lipid profiles, its development was halted due to an increased risk of cardiovascular events.[2][3] This technical guide provides an in-depth analysis of the available data concerning muraglitazar and its primary metabolite, O-Demethyl muraglitazar, in relation to cardiovascular risk. The document summarizes quantitative data from clinical trials, outlines the experimental methodologies employed, and visualizes the key signaling pathways implicated in both the therapeutic and adverse effects of this compound.

Data Presentation: Cardiovascular Outcomes in Muraglitazar Clinical Trials

A meta-analysis of five prospective, randomized, double-blind, multicenter clinical trials evaluated the incidence of major adverse cardiovascular events in patients with type 2 diabetes treated with muraglitazar compared to placebo or pioglitazone.[2][4] The trials ranged from 24 to 104 weeks in duration and enrolled a total of 3,725 patients.[2] The quantitative data from this analysis are summarized in the tables below.

Table 1: Incidence of Primary and Comprehensive Composite Cardiovascular Endpoints [2][4]

| Outcome | Muraglitazar Group (N=2374) | Control Group (N=1351) | Relative Risk (95% CI) | P-value |

| Death, Nonfatal MI, or Nonfatal Stroke | 35 (1.47%) | 9 (0.67%) | 2.23 (1.07-4.66) | .03 |

| Death, Nonfatal MI, Nonfatal Stroke, TIA, or CHF | 50 (2.11%) | 11 (0.81%) | 2.62 (1.36-5.05) | .004 |

Table 2: Incidence of Individual Cardiovascular Endpoints [2]

| Outcome | Muraglitazar Group (N=2374) | Control Group (N=1351) | Relative Risk (95% CI) | P-value |

| Death | 22 (0.93%) | 7 (0.52%) | - | - |

| Myocardial Infarction (MI) | 15 (0.63%) | 3 (0.22%) | - | - |

| Stroke | 4 (0.17%) | 1 (0.07%) | - | - |

| Transient Ischemic Attack (TIA) | 7 (0.29%) | 2 (0.15%) | - | - |

| Congestive Heart Failure (CHF) | 13 (0.55%) | 1 (0.07%) | 7.43 (0.97-56.8) | .053 |

Experimental Protocols

The cardiovascular safety of muraglitazar was primarily evaluated through a meta-analysis of data from five phase 2 and 3 clinical trials.[2] The general methodology for these trials is outlined below. Due to the discontinuation of the drug's development, highly detailed, publicly available protocols are limited.

Study Design

The included studies were prospective, randomized, double-blind, and multicenter in design.[2] Patients were randomized to receive muraglitazar at varying doses, pioglitazone, or placebo, either as monotherapy or in combination with existing treatments like metformin or glyburide.[2] The treatment duration in these trials ranged from 24 to 104 weeks.[2]

Patient Population

The trials enrolled patients with type 2 diabetes mellitus who had hemoglobin A1c (HbA1c) levels between 7% and 10%.[2]

Endpoints and Adjudication

The primary composite endpoint for the meta-analysis was the incidence of death, nonfatal myocardial infarction, or nonfatal stroke.[2] A more comprehensive secondary composite endpoint included these events plus transient ischemic attack and congestive heart failure.[2] Individual cardiovascular events were also assessed. The adjudication of cardiovascular events was performed by a clinical endpoint committee, a standard practice in cardiovascular trials to ensure unbiased and consistent evaluation of outcomes.[5] This process typically involves a panel of independent clinical experts who review relevant medical records and data for each potential event.

Nonclinical Safety Evaluation

Nonclinical toxicology studies were conducted in mice, rats, and monkeys to assess the safety of muraglitazar. These studies included single-dose and repeat-dose toxicity evaluations, as well as assessments of carcinogenicity, reproductive toxicity, and genetic toxicity.[6] Pharmacologically mediated changes, including subcutaneous edema and morphological findings in the heart, were observed in rats and monkeys.[6]

Signaling Pathways

Muraglitazar exerts its effects through the dual activation of PPAR-α and PPAR-γ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Muraglitazar Mechanism of Action

Caption: Muraglitazar activates both PPAR-α and PPAR-γ, leading to the modulation of target gene transcription.

Proposed Mechanism of Dual PPAR-α/γ Agonist-Induced Cardiac Dysfunction

Recent studies suggest a potential mechanism for the cardiotoxicity observed with dual PPAR-α/γ agonists. This involves the competition for and inhibition of the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and the downregulation of SIRT1 (Sirtuin 1), a key regulator of mitochondrial biogenesis and function.[7][8]

Caption: Proposed pathway for dual PPAR-α/γ agonist-induced cardiac dysfunction via SIRT1/PGC-1α inhibition.

This compound

This compound is a known human metabolite of muraglitazar.[9] However, a comprehensive review of the publicly available scientific literature and clinical trial data did not yield specific information regarding the pharmacological activity of this compound, including its potency as a PPAR-α and/or PPAR-γ agonist, or its direct contribution to the cardiovascular risk profile of the parent drug. This represents a significant gap in the understanding of muraglitazar's overall effects.

Conclusion

The clinical development of muraglitazar was terminated due to a statistically significant increase in the risk of major adverse cardiovascular events, including death, myocardial infarction, stroke, and congestive heart failure.[2] While the dual activation of PPAR-α and PPAR-γ by muraglitazar offered therapeutic benefits in terms of glycemic and lipid control, the adverse cardiovascular outcomes outweighed these advantages. The proposed mechanism for this cardiotoxicity involves the disruption of mitochondrial function through the inhibition of the SIRT1-PGC1α axis.[7][8] The specific role of the metabolite, this compound, in the observed cardiovascular risk remains unelucidated. This case highlights the critical importance of thorough cardiovascular safety assessment in the development of metabolic drugs and underscores the complex interplay of signaling pathways that can lead to unforeseen adverse effects.

References

- 1. Anti-inflammatory properties of a dual PPARgamma/alpha agonist muraglitazar in in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety of Muraglitazar In Question, After New Information is Released [diabetesincontrol.com]

- 4. saegre.org.ar [saegre.org.ar]

- 5. Adjudication of cardiovascular events in patients with chronic obstructive pulmonary disease: SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonclinical safety evaluation of muraglitazar, a novel PPARalpha/gamma agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Foundational Research on the Metabolic Pathways of Muraglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the metabolic pathways of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. Muraglitazar was developed for the treatment of type 2 diabetes mellitus to improve both glucose and lipid metabolism.[1][2] Although its development was discontinued, the study of its metabolism provides valuable insights for drug development professionals.[2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of metabolic and signaling pathways.

Core Findings on Muraglitazar Metabolism

Muraglitazar undergoes extensive metabolism primarily through two main pathways: oxidation and glucuronidation.[3] The parent drug is the most abundant component in plasma across species, with metabolites present at low concentrations.[3][4] The primary route of elimination is through biliary excretion into the feces, with low urinary excretion.[3][4]

Oxidative Metabolism:

The oxidative metabolism of muraglitazar is mediated by multiple cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 as being involved in its oxidation.[5] The main oxidative pathways include aliphatic/aryl hydroxylation and O-demethylation.[5]

Glucuronidation:

Acyl-glucuronidation is a major metabolic pathway for muraglitazar.[5] In vitro experiments have demonstrated that UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9 are responsible for the glucuronidation of muraglitazar.[5] The glucuronide metabolites are major components found in bile.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational research on muraglitazar.

Table 1: Pharmacokinetic Parameters of Muraglitazar

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 88% | [5] |

| Monkey | 79% | [5] | |

| Dog | 18% | [5] | |

| Time to Maximum Concentration (Tmax) | Human | 1 - 6 hours | [5] |

| Mean Half-life (t½) | Human | 19 - 27 hours | [5] |

| Permeability Coefficient (Caco-2 cells, pH 5.5) | In vitro | 211 nm/s | [5] |

Table 2: In Vitro Enzyme Kinetics of Muraglitazar Glucuronidation

| UGT Enzyme | Km (μM) | Reference |

| UGT1A1 | ~2-4 | [5] |

| UGT1A3 | ~2-4 | [5] |

| UGT1A9 | ~2-4 | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of muraglitazar's metabolism.

In Vitro Metabolism with Human Liver Microsomes

Objective: To identify the major metabolic pathways and the enzymes involved in the metabolism of muraglitazar in vitro.

Methodology:

-

Incubation: [¹⁴C]Muraglitazar was incubated with human liver microsomes. The incubation mixture typically contains the microsomal protein, the substrate ([¹⁴C]muraglitazar), and a NADPH-generating system (for oxidative metabolism) or UDPGA (for glucuronidation) in a buffered solution.

-

Enzyme Identification:

-

CYP450 Isoforms: To identify the specific CYP enzymes involved, [¹⁴C]muraglitazar was incubated with a panel of cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 2E1, 3A4, and 3A5).[5]

-

Chemical Inhibition: Selective chemical inhibitors for different CYP isoforms were co-incubated with [¹⁴C]muraglitazar and human liver microsomes to determine the contribution of each enzyme to the overall metabolism.[5]

-

Antibody Inhibition: Monoclonal antibodies specific to certain CYP enzymes were used to inhibit their activity and assess their role in muraglitazar metabolism.[5]

-

UGT Isoforms: [¹⁴C]Muraglitazar was incubated with a panel of cDNA-expressed human UGT isoforms (e.g., UGT1A1, 1A3, 1A6, 1A8, 1A9, 1A10, 2B4, 2B7, and 2B15) in the presence of UDPGA.[5]

-

-

Metabolite Analysis: The incubation samples were analyzed by liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography with tandem mass spectrometry (LC/MS/MS) to separate and identify the metabolites.[4] A radiodetector was used to quantify the radioactive metabolites.[4]

In Vivo Metabolism Studies in Animals and Humans

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of muraglitazar in vivo.

Methodology:

-

Dosing: A single oral dose of [¹⁴C]muraglitazar was administered to the study subjects (rats, dogs, monkeys, and humans).[4][6]

-

Sample Collection: Plasma, urine, and feces were collected at various time points post-dose.[3][4] In some animal studies, bile was also collected from bile-duct cannulated animals.[3][4]

-

Sample Analysis:

-

Total Radioactivity: The total radioactivity in plasma, urine, feces, and bile was measured to determine the extent of absorption and routes of excretion.[4]

-

Metabolite Profiling: Plasma, urine, feces, and bile samples were analyzed using LC/MS and LC/MS/MS to identify and quantify the parent drug and its metabolites.[4] High-resolution mass spectrometry was also employed for metabolite identification.[4]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to determine key pharmacokinetic parameters such as Tmax, Cmax, and half-life.[5]

Visualizations

Metabolic Pathways of Muraglitazar

Caption: Major metabolic pathways of muraglitazar.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for in vitro metabolism studies.

Signaling Pathway of Muraglitazar

Caption: Muraglitazar signaling through PPARα and PPARγ.

References

- 1. researchgate.net [researchgate.net]

- 2. Muraglitazar - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. academic.oup.com [academic.oup.com]

Exploratory Studies on the Physiological Effects of Muraglitazar Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), demonstrated potent glucose and lipid-lowering effects in preclinical and clinical studies. However, its development was discontinued due to adverse cardiovascular events.[1] This technical guide provides a comprehensive overview of the known physiological effects of muraglitazar and its metabolites, with a focus on the underlying signaling pathways and the experimental methodologies used for their investigation. While quantitative data on the physiological effects of individual metabolites are limited in publicly available literature, this guide synthesizes the existing knowledge to inform future research in the field of PPAR agonists and drug metabolism.

Introduction to Muraglitazar

Muraglitazar is a non-thiazolidinedione compound that acts as a dual agonist for PPARα and PPARγ.[2] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of glucose and lipid metabolism.[3]

-

PPARγ activation is primarily associated with increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[4]

-

PPARα activation mainly influences lipid metabolism, leading to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[3]

By activating both receptors, muraglitazar was designed to offer a comprehensive treatment for type 2 diabetes, addressing both hyperglycemia and dyslipidemia.[2]

Metabolic Pathways of Muraglitazar

Muraglitazar undergoes extensive metabolism in humans, primarily through two main pathways: glucuronidation and oxidation.[5][6] The parent drug is the most abundant component found in plasma, with its metabolites being present at much lower concentrations.[5]

The primary routes of metabolism involve:

-

Acylglucuronidation: Direct conjugation of glucuronic acid to the carboxylic acid moiety of muraglitazar.[5]

-

Oxidation: This includes aliphatic and aryl hydroxylation, as well as O-demethylation.[6][7]

Several cytochrome P450 (CYP) enzymes, including CYP2C8, 2C9, 2C19, 2D6, and 3A4, and UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, 1A3, and 1A9, are involved in the metabolism of muraglitazar.

Sixteen oxidative metabolites have been identified in humans, with hydroxylated and O-demethylated metabolites (designated as M5, M10, M11, M14, and M15) being the most prominent.[6] The primary route of elimination for muraglitazar and its metabolites is through biliary excretion into the feces.[5]

Physiological Effects of Muraglitazar and its Metabolites

Effects of Muraglitazar (Parent Drug)

Clinical trials demonstrated that muraglitazar effectively improved glycemic control and lipid profiles in patients with type 2 diabetes.[8] However, these benefits were overshadowed by an increased risk of adverse cardiovascular events, including death, myocardial infarction, stroke, and congestive heart failure.[1]

Effects of Muraglitazar Metabolites

Quantitative Data

Due to the discontinuation of muraglitazar's clinical development, detailed quantitative data on the physiological effects of its individual metabolites are scarce in the public domain. The available data primarily focuses on the parent drug.

Table 1: In Vitro Activity of Muraglitazar

| Parameter | Receptor | Value (nM) |

| EC50 (Transactivation) | human PPARα | 320 |

| EC50 (Transactivation) | human PPARγ | 110 |

| IC50 (Binding) | human PPARα | 250 |

| IC50 (Binding) | human PPARγ | 190 |

Data sourced from Devasthale et al., 2005 as cited in Waites et al., 2007.[2][3]

Signaling Pathways

The physiological effects of muraglitazar are mediated through the activation of PPARα and PPARγ, which heterodimerize with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

Detailed experimental protocols for the specific analysis of muraglitazar metabolites are not widely published. However, this section outlines the general methodologies that would be employed in such exploratory studies.

Metabolite Production and Identification

Objective: To produce and identify muraglitazar metabolites for further study.

Methodology:

-

In Vitro Incubation: Incubate muraglitazar with human liver microsomes or S9 fractions, which contain a mixture of phase I (CYP) and phase II (UGT) enzymes.

-

Microbial Bioreactors: Utilize microbial strains, such as Cunninghamella elegans or Saccharopolyspora hirsuta, which can produce metabolites that are identical to human metabolites.[6] This method can be used to generate larger quantities of metabolites for structural elucidation and activity testing.[9]

-

Metabolite Identification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the metabolites from the parent drug and analyze their mass-to-charge ratio to determine their molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate sufficient quantities of the metabolites and use 1D and 2D NMR techniques to elucidate their chemical structure.

-

PPAR Binding Affinity Assay

Objective: To determine the binding affinity of muraglitazar metabolites to PPARα and PPARγ.

Methodology: A common method is a competitive binding assay using a fluorescently labeled PPAR ligand.

-

Reagents: Recombinant human PPARα and PPARγ ligand-binding domains (LBDs), a fluorescently labeled PPAR ligand (e.g., a fluorescent analog of a known agonist), and the test metabolites.

-

Procedure:

-

Incubate the PPAR LBD with the fluorescent ligand in the presence of varying concentrations of the test metabolite.

-

Muraglitazar and its metabolites will compete with the fluorescent ligand for binding to the LBD.

-

Measure the fluorescence polarization or FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

PPAR Transactivation Assay

Objective: To measure the functional activity of muraglitazar metabolites in activating PPARα and PPARγ.

Methodology: A cell-based reporter gene assay is typically used.

-

Cell Line: Use a suitable mammalian cell line (e.g., HEK293, HepG2) that is co-transfected with:

-

An expression vector for the full-length human PPARα or PPARγ.

-

A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Procedure:

-

Treat the transfected cells with varying concentrations of the test metabolites.

-

If a metabolite activates the PPAR, the PPAR-RXR heterodimer will bind to the PPRE and drive the expression of the reporter gene.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal reporter gene activation.

Conclusion

Muraglitazar is a potent dual PPARα/γ agonist that undergoes extensive metabolism to form numerous glucuronidated and oxidative metabolites. The available evidence strongly indicates that these metabolites have markedly reduced pharmacological activity compared to the parent drug. While the discontinuation of muraglitazar's development has limited the availability of detailed quantitative data on its metabolites, the general metabolic pathways and the qualitative assessment of metabolite activity are well-documented. The experimental protocols outlined in this guide provide a framework for future exploratory studies on the metabolites of this and other dual PPAR agonists, which could yield valuable insights for the design of safer and more effective therapies for metabolic diseases.

References

- 1. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the O-demethylation of PPAR Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are crucial nuclear receptors in metabolic regulation and are the targets of various therapeutic agents. The metabolic fate of these PPAR agonists significantly influences their efficacy and safety profiles. This technical guide provides a comprehensive overview of the O-demethylation process, a key metabolic pathway for certain PPAR agonists. It delves into the enzymatic machinery, experimental methodologies for characterization, and the subsequent impact on signaling pathways. This guide particularly focuses on the polymethoxyflavone nobiletin, a natural compound with PPAR agonist activity, as a case study to illustrate the principles of O-demethylation.

Introduction to PPARs and their Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[2] PPARs are central to the regulation of glucose and lipid metabolism, making them key therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[3]

PPAR agonists, the drugs that activate these receptors, include the fibrates (targeting PPARα) and the thiazolidinediones (TZDs) like rosiglitazone and pioglitazone (targeting PPARγ).[4] The therapeutic efficacy of these agonists is intrinsically linked to their pharmacokinetic and pharmacodynamic properties, which are heavily influenced by their metabolic transformation in the body.

The O-demethylation Process: A Key Metabolic Transformation

O-demethylation is a crucial Phase I metabolic reaction that involves the removal of a methyl group from a methoxy moiety on a molecule. This process is primarily catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP).[5] The reaction increases the polarity of the parent compound, facilitating its further metabolism and excretion.

The general mechanism of CYP-mediated O-demethylation involves the activation of molecular oxygen and the subsequent hydroxylation of the methyl group, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield a demethylated product (a hydroxyl group) and formaldehyde.

Enzymology of PPAR Agonist O-demethylation

The O-demethylation of PPAR agonists is predominantly carried out by CYP enzymes located in the endoplasmic reticulum of hepatocytes. The specific CYP isoforms involved can vary depending on the structure of the agonist.

A Case Study: Nobiletin O-demethylation

Nobiletin, a polymethoxyflavone found in citrus peels, has garnered attention for its potential as a PPARγ agonist. Its metabolism provides a clear example of O-demethylation. In human liver microsomes, nobiletin is metabolized to several mono-demethylated products.[6] The key enzymes responsible for this biotransformation are CYP1A2 and CYP3A4.[6] CYP1A2 is primarily involved in the demethylation of the B-ring, while CYP3A4 is the key enzyme for the demethylation of the A-ring.[6]

One of the primary O-demethylated metabolites of nobiletin is 5-demethylnobiletin (5DN).[7] This metabolite itself undergoes further demethylation, leading to the formation of di- and tri-demethylated products, which have been shown to possess enhanced biological activity.[8]

Quantitative Analysis of O-demethylation

The efficiency of O-demethylation can be quantified by determining the kinetic parameters of the enzymatic reaction, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the catalytic turnover rate.

Table 1: Kinetic Parameters for the O-demethylation of Nobiletin in Human Liver Microsomes

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| 4'-demethylnobiletin | 12.5 | 115 | [6] |

| 7-demethylnobiletin | 25.6 | 476 | [6] |

| 6-demethylnobiletin | 27.0 | 59.5 | [6] |

Note: The data presented is for the formation of mono-demethylated metabolites of nobiletin, which is a result of O-demethylation.

Experimental Protocols

The investigation of PPAR agonist O-demethylation involves a combination of in vitro metabolism assays and advanced analytical techniques for metabolite identification and quantification.

In Vitro O-demethylation Assay using Human Liver Microsomes

This protocol outlines a typical experiment to assess the O-demethylation of a PPAR agonist.

Materials:

-

Human liver microsomes (HLMs)

-

PPAR agonist of interest

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system and the PPAR agonist stock solution in a suitable solvent (e.g., methanol or DMSO).

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the PPAR agonist at various concentrations, and human liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation for Analysis: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for LC-MS/MS analysis.

Metabolite Identification and Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation: Inject the supernatant from the in vitro assay onto an appropriate HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ionization mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the parent drug and its expected O-demethylated metabolite.

-

Data Analysis: Identify the metabolites based on their retention times and mass fragmentation patterns. Quantify the concentration of the parent drug and its metabolite by comparing their peak areas to that of the internal standard and constructing a calibration curve.

Impact of O-demethylation on PPAR Signaling

The O-demethylation of a PPAR agonist can significantly alter its pharmacological activity. The resulting hydroxylated metabolite may exhibit a different affinity and efficacy for the PPAR isotypes compared to the parent compound.

In the case of nobiletin, its O-demethylated metabolite, 5-demethylnobiletin (5DN), and its subsequent metabolites have shown enhanced biological activity.[8] For instance, the metabolites of 5DN demonstrated stronger inhibitory effects on the growth of human colon cancer cells than the parent compound.[8] This suggests that the O-demethylation of nobiletin is a bioactivation step.

The activation of PPARs by their agonists, including demethylated metabolites, initiates a cascade of molecular events that regulate gene expression.

Classical PPAR Signaling Pathway

Upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]

References

- 1. cusabio.com [cusabio.com]

- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Demethylnobiletin: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of novel bioactive metabolites of 5-demethylnobiletin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Initial Characterization of O-Demethyl Muraglitazar in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, undergoes extensive metabolism in humans. Among its various metabolites, O-Demethyl muraglitazar is a notable product of oxidative metabolism. This technical guide provides a comprehensive overview of the initial characterization of this compound in human plasma. Due to the limited availability of direct quantitative data for this specific metabolite, this guide synthesizes information from studies on the overall metabolism of muraglitazar to present a cohesive picture. It includes available data on its relative concentration, proposed analytical methodologies, and the metabolic pathways involved. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and analysis of therapeutic agents and their metabolites.

Introduction

Muraglitazar is a therapeutic agent known for its dual activation of PPAR-alpha and PPAR-gamma, which play key roles in lipid and glucose metabolism.[1] The clinical efficacy and safety of a drug are not only determined by the parent compound but also by its metabolites, which can have their own pharmacological activity or contribute to adverse effects. Understanding the metabolic fate of muraglitazar is therefore crucial. One of the key metabolic pathways for muraglitazar in humans is O-demethylation, leading to the formation of this compound.[2][3] This document outlines the initial characterization of this metabolite in human plasma.

Quantitative Data Summary

Direct and detailed pharmacokinetic data for this compound in human plasma is not extensively available in the public domain. However, studies on the metabolism of radiolabeled muraglitazar provide valuable insights into the relative abundance of its metabolites.

| Analyte | Matrix | Concentration/Abundance | Method of Analysis | Source |

| This compound & other metabolites | Human Plasma | No single metabolite exceeded 2.5% of the parent muraglitazar concentration at 1 hour post-dose. | LC/MS, LC/tandem MS, LC/radiodetection | [4] |

| Muraglitazar (parent drug) | Human Plasma | >85% of total radioactivity | Radiometric analysis | [2] |

| Muraglitazar (parent drug) | Human Plasma | Standard curve range: 1 to 1000 ng/ml | LC/MS/MS | [3][5] |